molecular formula C13H19NO2 B14378660 N-[2-(4-Butoxyphenyl)ethyl]formamide CAS No. 89790-13-6

N-[2-(4-Butoxyphenyl)ethyl]formamide

Cat. No.: B14378660
CAS No.: 89790-13-6
M. Wt: 221.29 g/mol
InChI Key: RXIJOEWSBXIZIM-UHFFFAOYSA-N
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Description

N-[2-(4-Butoxyphenyl)ethyl]formamide is an organic compound with the molecular formula C13H19NO2 It is a formamide derivative characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to an ethyl chain and a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Butoxyphenyl)ethyl]formamide typically involves the reaction of 4-butoxybenzaldehyde with ethylamine, followed by formylation. The general synthetic route can be summarized as follows:

    Condensation Reaction: 4-butoxybenzaldehyde reacts with ethylamine in the presence of a suitable catalyst to form N-[2-(4-butoxyphenyl)ethyl]amine.

    Formylation: The resulting amine is then treated with formic acid or formic anhydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Butoxyphenyl)ethyl]formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The butoxy group or the phenyl ring can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[2-(4-Butoxyphenyl)ethyl]formamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic properties.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which N-[2-(4-Butoxyphenyl)ethyl]formamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would vary based on the context of its use and the specific biological targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethylphenyl)formamide
  • N-(2,4-Dimethoxyphenyl)formamide
  • N-(2,4-Dichlorophenyl)formamide

Uniqueness

N-[2-(4-Butoxyphenyl)ethyl]formamide is unique due to the presence of the butoxy group, which can influence its chemical reactivity and physical properties. This structural feature may confer specific advantages in certain applications, such as increased solubility in organic solvents or enhanced biological activity.

Properties

CAS No.

89790-13-6

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-[2-(4-butoxyphenyl)ethyl]formamide

InChI

InChI=1S/C13H19NO2/c1-2-3-10-16-13-6-4-12(5-7-13)8-9-14-11-15/h4-7,11H,2-3,8-10H2,1H3,(H,14,15)

InChI Key

RXIJOEWSBXIZIM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)CCNC=O

Origin of Product

United States

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